molecular formula C10H10ClN B15070796 6-Chloro-1,3-dimethyl-1H-indole

6-Chloro-1,3-dimethyl-1H-indole

Cat. No.: B15070796
M. Wt: 179.64 g/mol
InChI Key: FAWXBENIXCXXJU-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-dimethyl-1H-indole typically involves the chlorination of 1,3-dimethylindole. One common method is the electrophilic substitution reaction where chlorine is introduced to the indole ring. This can be achieved using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dimethyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-Chloro-1,3-dimethyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylindole: Lacks the chlorine substituent but shares the same indole core structure.

    6-Bromo-1,3-dimethyl-1H-indole: Similar structure with a bromine atom instead of chlorine.

    6-Fluoro-1,3-dimethyl-1H-indole: Contains a fluorine atom in place of chlorine.

Uniqueness

6-Chloro-1,3-dimethyl-1H-indole is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from other similar indole derivatives .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

6-chloro-1,3-dimethylindole

InChI

InChI=1S/C10H10ClN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3

InChI Key

FAWXBENIXCXXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)Cl)C

Origin of Product

United States

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